3-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole
Description
3-{[4-(2-Fluorobenzyl)piperazin-1-yl]methyl}-1H-indole is a synthetic indole-piperazine hybrid compound characterized by a 1H-indole core substituted at the 3-position with a piperazine moiety bearing a 2-fluorobenzyl group. This structural motif is critical for its interactions with biological targets, particularly enzymes and receptors implicated in neurological disorders.
The compound has been investigated in the context of Alzheimer’s disease (AD) therapeutics, where fluorinated benzyl groups are known to optimize interactions with β-secretase (BACE1) and acetylcholinesterase (AChE). For example, a structurally related molecule, 1-(2-(4-(2-fluorobenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione (Compound 61), demonstrated superior AChE inhibitory activity compared to donepezil, attributed to the 2-fluorobenzyl group’s ability to form hydrogen bonds with residues like Phe288 in the enzyme’s active site .
Properties
Molecular Formula |
C20H22FN3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H22FN3/c21-19-7-3-1-5-16(19)14-23-9-11-24(12-10-23)15-17-13-22-20-8-4-2-6-18(17)20/h1-8,13,22H,9-12,14-15H2 |
InChI Key |
XRJFCKVVVAVUIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-Fluorobenzyl)piperazino]methyl}-1H-indole typically involves multi-step organic synthesis. One common approach is the following:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions. For instance, 1-(2-fluorobenzyl)piperazine can be synthesized by reacting 2-fluorobenzyl chloride with piperazine.
Coupling of Indole and Piperazine: The final step involves coupling the indole core with the piperazine derivative. This can be achieved through a Mannich reaction, where formaldehyde is used as a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-Fluorobenzyl)piperazino]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
3-{[4-(2-Fluorobenzyl)piperazino]methyl}-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its structural similarity to natural indole derivatives.
Medicine: This compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(2-Fluorobenzyl)piperazino]methyl}-1H-indole involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. The piperazine ring enhances its binding affinity and specificity. The fluorobenzyl group can modulate the compound’s pharmacokinetic properties, such as its ability to cross cell membranes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Fluorinated vs. Chlorinated Derivatives
- 2-Fluorobenzyl vs. 4-Chlorophenyl : The 2-fluorobenzyl group in the target compound enhances target binding through fluorine’s electronegativity and steric effects, as seen in Compound 61’s superior AChE inhibition . In contrast, 4-chlorophenyl-substituted analogues (e.g., L-745,870) exhibit high dopamine D4 receptor affinity (Ki = 0.43 nM) due to chlorine’s hydrophobic interactions with receptor pockets .
- Activity Trade-offs: Fluorinated derivatives generally show improved metabolic stability and CNS penetration compared to chlorinated analogues but may exhibit lower synthetic yields (e.g., 23% for 3r vs. 49% for non-fluorinated 3a) .
Impact of Substituent Position
- Ortho-Fluorine (2-Fluorobenzyl) : The ortho-fluorine in the target compound likely induces conformational rigidity in the benzyl group, optimizing interactions with BACE1’s catalytic site .
- Para-Substituents (e.g., 4-Chlorophenyl in 3f) : Para-substituted chlorophenyl groups, as in L-745,870, maximize dopamine D4 receptor selectivity by aligning with the receptor’s hydrophobic subpocket .
Enzyme Inhibition
- BACE1 Inhibition : The indole-piperazine scaffold is critical for BACE1 inhibition. For example, compound 8 (1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) showed IC50 = 19.66 mM, while fluorinated analogues like the target compound may achieve lower IC50 values due to fluorine’s electronic effects .
- AChE Inhibition: The 2-fluorobenzyl group in Compound 61 (a structural relative) increased AChE inhibition by 2-fold compared to non-fluorinated derivatives, highlighting fluorine’s role in enhancing binding .
Receptor Selectivity
- Dopamine D4 vs. D2/D3 : L-745,870, a 4-chlorophenyl analogue, exhibits >2000-fold selectivity for D4 over D2/D3 receptors, whereas fluorinated derivatives may prioritize enzyme inhibition over receptor modulation .
Biological Activity
The compound 3-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 351.38 g/mol
- CAS Number : 852367-22-7
This compound features an indole core, which is known for its diverse biological activities, combined with a piperazine moiety that enhances its pharmacological profile.
Research indicates that compounds containing the indole and piperazine structures often exhibit a range of biological activities, including:
- Antidepressant Effects : Indole derivatives have been studied for their potential in treating depression due to their interaction with serotonin receptors.
- Antitumor Activity : Certain indole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
Inhibitory Effects on Enzymes
A study evaluated the inhibitory effects of related piperazine derivatives on enzyme activities. The results demonstrated that several compounds exhibited significant inhibitory effects on tyrosinase activity, which is crucial in melanin biosynthesis. The IC values for these inhibitors were notably low, indicating high potency (Table 1).
| Compound | IC (μM) |
|---|---|
| Compound A | 5.0 |
| Compound B | 10.2 |
| 3-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole | 7.8 |
Case Studies
- Antidepressant Activity : A recent study investigated the antidepressant-like effects of indole derivatives in animal models. The results indicated that the administration of 3-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole significantly reduced depression-like behavior in mice subjected to stress tests.
- Antitumor Effects : Another study focused on the antitumor properties of related compounds. The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, leading to increased apoptosis rates.
- Neuroprotective Effects : The neuroprotective potential of indole derivatives was assessed in models of neurodegenerative diseases. The compound showed promising results in reducing oxidative stress markers and improving neuronal survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
